N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
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Overview
Description
“N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Methylation: The methyl group at the 3-position can be introduced using methylating agents like methyl iodide.
Formation of Benzamide: The final step involves the condensation of the benzothiazole derivative with 4-(dimethylamino)benzoic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromo group or the benzothiazole ring, potentially leading to debromination or ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce a variety of functional groups at the bromo position.
Scientific Research Applications
Chemistry
In chemistry, “N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as therapeutic agents. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its pharmacological activities. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new medications.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or dyes. Its unique chemical properties can contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of “N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and dimethylamino groups could play crucial roles in binding interactions and activity modulation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
6-Bromo-3-methylbenzothiazole: A simpler derivative with similar structural features.
4-(Dimethylamino)benzoic acid: A related compound that shares the dimethylamino group.
Uniqueness
“N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide” is unique due to the combination of the benzothiazole core, bromine substitution, and dimethylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFLIKDSBEFPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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